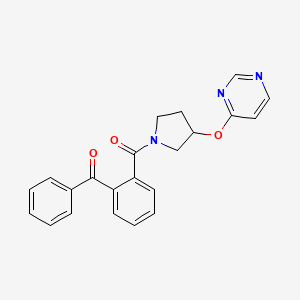

(2-苯甲酰基苯基)(3-(嘧啶-4-氧基)吡咯烷-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(2-Benzoylphenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including a benzoylphenyl group, a pyrimidinyl group, and a pyrrolidinyl group. These groups are common in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), attached to a pyrimidine ring (a six-membered ring with two nitrogen atoms) via an ether linkage. This structure is attached to a benzoylphenyl group via a methanone linkage .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents present. The ether linkage between the pyrrolidine and pyrimidine rings might be cleaved under acidic or basic conditions. The carbonyl group could potentially undergo reactions like nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms present would all influence properties like solubility, melting point, and reactivity .科学研究应用

- Imatinib is widely used as a therapeutic agent for treating chronic myelogenic leukemia . It specifically inhibits the activity of tyrosine kinases , which play a crucial role in cancer cell growth and proliferation.

- The molecule’s structural characterization has primarily been done using its piperazin-1-ium salt forms (such as mesylate, picrate, citrate, fumarate, or malonate). However, recent research has focused on understanding its behavior in the freebase form .

- Crystallographic studies reveal that Imatinib adopts an extended conformation, forming infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups .

- Its binding involves numerous hydrogen bonds and hydrophobic interactions .

- Notably, the molecule exhibits two main conformations in crystals: an extended conformation and a folded conformation .

- The folded conformation is associated with π-π stacking interactions .

- Pyrido[3,4-g]quinazolines derived from Imatinib have shown nanomolar inhibitory activity against Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) .

Leukemia Treatment

Protein Kinase Inhibition

Heteroaromatic Compound Design

Antitubercular Activity

作用机制

Target of Action

Compounds with similar structures, such as benzimidazole and indole derivatives, have been found to be effective against various strains of microorganisms . They have been recognized as key functional proteins in bacterial cell division and are considered potential targets for the development of novel antibacterial agents .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes that inhibit the growth of microorganisms .

Biochemical Pathways

It is known that similar compounds can interfere with the normal functioning of bacterial cell division , which could lead to the inhibition of bacterial growth.

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may have good bioavailability and can be effective against a broad array of systematic and superficial infections .

Result of Action

Similar compounds have been found to be potent against various strains of microorganisms , suggesting that this compound may also have significant antimicrobial activity.

安全和危害

未来方向

属性

IUPAC Name |

phenyl-[2-(3-pyrimidin-4-yloxypyrrolidine-1-carbonyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3/c26-21(16-6-2-1-3-7-16)18-8-4-5-9-19(18)22(27)25-13-11-17(14-25)28-20-10-12-23-15-24-20/h1-10,12,15,17H,11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKFQUNFENCTNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Benzoylphenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2R)-2-(2,3-Dichlorophenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2814426.png)

![1-[1-(2-Chloropropanoyl)piperidin-4-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2814429.png)

![Spiro[4.5]dec-3-en-2-one](/img/structure/B2814431.png)

acetate](/img/structure/B2814435.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2814445.png)